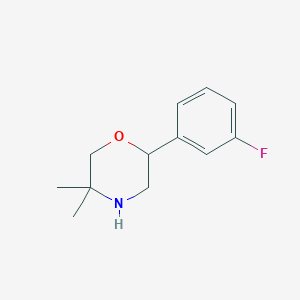

2-(3-Fluorophenyl)-5,5-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Fluorophenyl)-5,5-dimethylmorpholine” is likely a morpholine derivative. Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen atom . The presence of a fluorophenyl group suggests that this compound may have unique properties compared to other morpholine derivatives.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of a suitable 3-fluorophenyl compound with a 5,5-dimethylmorpholine precursor .Molecular Structure Analysis

The molecular structure of this compound would likely feature a six-membered morpholine ring with a 3-fluorophenyl group attached at the 2-position and two methyl groups attached at the 5-position .Chemical Reactions Analysis

As a morpholine derivative, this compound might undergo reactions typical of morpholines, such as nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a fluorinated compound, it might exhibit unique properties compared to non-fluorinated analogs .Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One application involves the use of structurally related compounds as neurokinin-1 receptor antagonists. These compounds have been studied for their potential in treating conditions such as emesis and depression. For instance, a water-soluble neurokinin-1 receptor antagonist showed efficacy in pre-clinical tests relevant to these conditions, highlighting the therapeutic potential of similar molecules (Harrison et al., 2001).

Anticancer Agents

Compounds with a core structure similar to "2-(3-Fluorophenyl)-5,5-dimethylmorpholine" have been synthesized and evaluated for their antitumor activities against various cancer cell lines. This includes novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities in vitro, indicating the potential use of related compounds in cancer treatment (Fang et al., 2016).

Phosphorescence and Sensing Properties

Another application area is in the development of phosphorescent materials and sensors. For example, BMes2-functionalized 2-phenylpyridine cyclometalated Pt(II) complexes, which share structural motifs with "2-(3-Fluorophenyl)-5,5-dimethylmorpholine", have been synthesized and analyzed for their dual phosphorescence emission and fluoride sensing properties. These properties are crucial for applications in organic electronics and sensing technologies (Ko et al., 2013).

Membrane Probes

Lipids containing dimethyl BODIPY fluorophores, which are conceptually related to "2-(3-Fluorophenyl)-5,5-dimethylmorpholine" in terms of fluorophore application, have been used as membrane probes in cell biology. These studies focus on the miscibility and steady-state fluorescence behavior of such lipids in biological membranes, providing insights into membrane dynamics and interactions (Dahim et al., 2002).

Green Synthesis and Organic Light-Emitting Devices

The compound and its derivatives are also explored in the context of green synthesis methods and their application in organic light-emitting devices (OLEDs). This includes the catalyst-free synthesis of novel quinolinone derivatives under ultrasonic conditions and the improvement of emission efficiency in OLEDs using related compounds as the phosphorescent dopant. Such studies contribute to the development of more efficient and environmentally friendly synthetic methods and materials for electronics (Govindaraju et al., 2016; Tokito et al., 2003).

Future Directions

properties

IUPAC Name |

2-(3-fluorophenyl)-5,5-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNHMIHGVNHOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)C2=CC(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-5,5-dimethylmorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine](/img/structure/B2923169.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2923171.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)

![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)